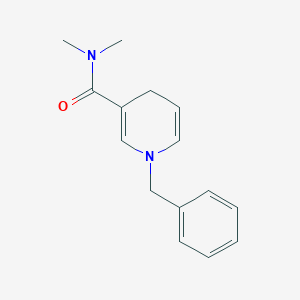
Benzene, 1-methoxy-4-(2-phenyl-1-cyclobuten-1-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of Benzene, 1-methoxy-4-(2-phenyl-1-cyclobuten-1-yl)- involves several steps. One common method includes the reaction of 1-methoxy-4-bromobenzene with phenylacetylene in the presence of a palladium catalyst to form the desired product . The reaction conditions typically involve heating the reactants in a suitable solvent such as toluene under an inert atmosphere.
Análisis De Reacciones Químicas
Benzene, 1-methoxy-4-(2-phenyl-1-cyclobuten-1-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the cyclobutene ring to a cyclobutane ring.
Common reagents and conditions for these reactions include acidic or basic environments, appropriate solvents, and catalysts to drive the reactions to completion. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Benzene, 1-methoxy-4-(2-phenyl-1-cyclobuten-1-yl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules for pharmaceuticals and materials science.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways due to its unique structure.
Industry: It may be used in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of Benzene, 1-methoxy-4-(2-phenyl-1-cyclobuten-1-yl)- involves its interaction with molecular targets such as enzymes and receptors. The methoxy group and the phenyl-cyclobutenyl moiety contribute to its binding affinity and specificity. The compound can undergo nucleophilic or electrophilic reactions, depending on the environment, leading to various biological effects .
Comparación Con Compuestos Similares
Similar compounds to Benzene, 1-methoxy-4-(2-phenyl-1-cyclobuten-1-yl)- include:
1-methoxy-4-(1-propenyl)benzene:
Benzene, (1-methyl-2-cyclopropen-1-yl)-: This compound features a cyclopropenyl group instead of a cyclobutenyl group, leading to different chemical properties.
Propiedades
Número CAS |
58368-36-8 |
|---|---|
Fórmula molecular |
C17H16O |
Peso molecular |
236.31 g/mol |
Nombre IUPAC |
1-methoxy-4-(2-phenylcyclobuten-1-yl)benzene |
InChI |
InChI=1S/C17H16O/c1-18-15-9-7-14(8-10-15)17-12-11-16(17)13-5-3-2-4-6-13/h2-10H,11-12H2,1H3 |
Clave InChI |
XQCYFRGCHXXDOR-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=C(CC2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(Cyclobut-1-en-1-yl)ethyl]benzene](/img/structure/B14613766.png)





![Methanone, [5-(4-bromophenyl)-2-furanyl]phenyl-](/img/structure/B14613809.png)
phosphanium iodide](/img/structure/B14613819.png)

![Chloro[bis(pentachlorophenyl)]thallane](/img/structure/B14613830.png)


![2-[Dichloro(nitro)methyl]-1-methyl-1,4,5,6-tetrahydropyrimidine](/img/structure/B14613847.png)
![Silane, trimethyl[(1-methylenepentyl)oxy]-](/img/structure/B14613851.png)
